molecular formula C18H36O2 B3334023 Stearic acid-1,2-13C2 CAS No. 287100-86-1

Stearic acid-1,2-13C2

Cat. No. B3334023
CAS RN: 287100-86-1
M. Wt: 286.46 g/mol
InChI Key: QIQXTHQIDYTFRH-VJNPICPZSA-N
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Description

Stearic acid-1,2-13C2 is a labelled analogue of Stearic acid . It is also known as Octadecanoic acid-1,2-13C2 . The linear formula of Stearic acid-1,2-13C2 is CH3(CH2)14CH213CH213CO2H . The molecular weight is 286.46 .


Molecular Structure Analysis

The molecular structure of Stearic acid-1,2-13C2 is similar to that of stearic acid, with the difference being the presence of two carbon-13 isotopes. The linear formula is CH3(CH2)14CH213CH213CO2H .


Physical And Chemical Properties Analysis

Stearic acid-1,2-13C2 is a solid at room temperature . It has a boiling point of 361 °C and a melting point of 68-70 °C .

Future Directions

Stearic acid-1,2-13C2, being a labelled analogue of stearic acid, can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It can also be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

properties

IUPAC Name

(1,2-13C2)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1,18+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-VJNPICPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584386
Record name (1,2-~13~C_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic acid-1,2-13C2

CAS RN

287100-86-1
Record name (1,2-~13~C_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-86-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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